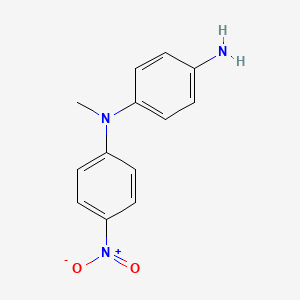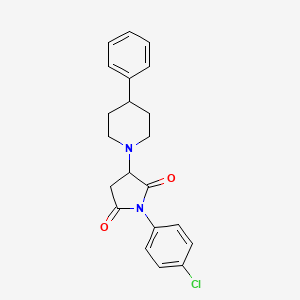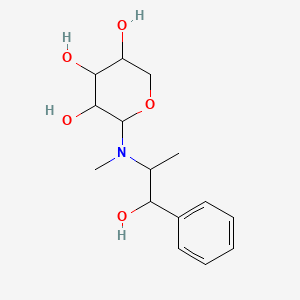
N-methyl-N-(4-nitrophenyl)benzene-1,4-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-Aminophenyl)-N-methyl-N-(4-nitrophenyl)amine is an organic compound that belongs to the class of aromatic amines. This compound is characterized by the presence of both an amino group and a nitro group attached to a benzene ring, making it a versatile molecule in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Aminophenyl)-N-methyl-N-(4-nitrophenyl)amine typically involves the reaction of 4-nitroaniline with N-methyl-4-aminobenzene The reaction is usually carried out in the presence of a catalyst under controlled temperature and pressure conditions
Industrial Production Methods
In industrial settings, the production of N-(4-Aminophenyl)-N-methyl-N-(4-nitrophenyl)amine is often carried out using large-scale reactors with continuous monitoring of reaction parameters to ensure high yield and purity. The process may involve multiple steps, including nitration, reduction, and purification through crystallization or distillation.
Análisis De Reacciones Químicas
Types of Reactions
N-(4-Aminophenyl)-N-methyl-N-(4-nitrophenyl)amine undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group, resulting in the formation of diamines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation using palladium on carbon are frequently used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or sulfuric acid.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of diamines.
Substitution: Formation of halogenated or sulfonated derivatives.
Aplicaciones Científicas De Investigación
N-(4-Aminophenyl)-N-methyl-N-(4-nitrophenyl)amine has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other aromatic compounds.
Biology: Employed in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: Investigated for its potential use in drug development, particularly in the design of anti-cancer and anti-inflammatory agents.
Industry: Utilized in the production of polymers, resins, and other materials with specific chemical properties.
Mecanismo De Acción
The mechanism of action of N-(4-Aminophenyl)-N-methyl-N-(4-nitrophenyl)amine involves its interaction with various molecular targets and pathways. The compound can act as an electron donor or acceptor, facilitating redox reactions. It may also interact with enzymes and proteins, altering their activity and function. The presence of both amino and nitro groups allows it to participate in a wide range of chemical processes, making it a versatile molecule in various applications.
Comparación Con Compuestos Similares
Similar Compounds
N-(4-Aminophenyl)-N-methylamine: Lacks the nitro group, resulting in different chemical reactivity and applications.
N-(4-Nitrophenyl)-N-methylamine: Lacks the amino group, affecting its ability to participate in certain reactions.
N-(4-Aminophenyl)-N-(4-nitrophenyl)amine: Similar structure but without the methyl group, leading to variations in its chemical properties.
Uniqueness
N-(4-Aminophenyl)-N-methyl-N-(4-nitrophenyl)amine is unique due to the presence of both amino and nitro groups, which confer distinct chemical reactivity and versatility. This dual functionality allows it to participate in a wide range of reactions and applications, making it a valuable compound in scientific research and industrial processes.
Propiedades
Fórmula molecular |
C13H13N3O2 |
|---|---|
Peso molecular |
243.26 g/mol |
Nombre IUPAC |
4-N-methyl-4-N-(4-nitrophenyl)benzene-1,4-diamine |
InChI |
InChI=1S/C13H13N3O2/c1-15(11-4-2-10(14)3-5-11)12-6-8-13(9-7-12)16(17)18/h2-9H,14H2,1H3 |
Clave InChI |
MOBMMLPXRRUKSG-UHFFFAOYSA-N |
SMILES canónico |
CN(C1=CC=C(C=C1)N)C2=CC=C(C=C2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]phenyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoate](/img/structure/B14942184.png)
![3-Benzyl-5-methyl-1-[2-(4-methylphenoxy)ethyl]pyrimidine-2,4-dione](/img/structure/B14942194.png)
![7-(diethylamino)-4-[4-(dimethylamino)phenyl]-2-oxo-2H-chromene-3-carbonitrile](/img/structure/B14942197.png)



![Ethyl 2,5,6-trichloro-4-[(4-methylphenyl)sulfanyl]nicotinate](/img/structure/B14942213.png)
![Methyl 6-({2-[(4-methoxyphenyl)amino]-2-oxoethyl}sulfanyl)-3-[(trifluoroacetyl)amino]-1-benzothiophene-2-carboxylate](/img/structure/B14942217.png)
![11-methyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraene-4,6-dione](/img/structure/B14942221.png)
![Ethyl 2-anilino-5-{[(3,3-diphenylpropyl)amino]methylidene}-4-oxo-4,5-dihydrothiophene-3-carboxylate](/img/structure/B14942227.png)

![5-(3,4,5-Trimethoxyphenyl)naphtho[2,3-d][1,3]dioxole](/img/structure/B14942238.png)

![3-(Pyridin-4-yl)-6-[4-(trifluoromethoxy)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B14942244.png)
